molecular formula C9H12ClNO2 B168895 3-(3-Aminophenyl)propanoic acid hydrochloride CAS No. 102879-44-7

3-(3-Aminophenyl)propanoic acid hydrochloride

Cat. No.: B168895
CAS No.: 102879-44-7
M. Wt: 201.65 g/mol
InChI Key: QBOBODDISCLHPG-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of 3-(3-Aminophenyl)propanoic acid, where the amino group is located at the meta position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)propanoic acid hydrochloride typically involves the reduction of 3-(3-Nitrophenyl)propanoic acid. The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting 3-(3-Aminophenyl)propanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Nitrophenyl)propanoic acid.

    Reduction: Various reduced derivatives depending on the conditions.

    Substitution: Acylated or alkylated derivatives of 3-(3-Aminophenyl)propanoic acid.

Scientific Research Applications

3-(3-Aminophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)propanoic acid: Similar structure but with the amino group at the para position.

    4-Aminophenylacetic acid: Contains an amino group on the benzene ring and an acetic acid moiety.

    3-(Methylamino)propanoic acid: Contains a methylamino group instead of an amino group.

Uniqueness

3-(3-Aminophenyl)propanoic acid hydrochloride is unique due to the position of the amino group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3-aminophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOBODDISCLHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641015
Record name 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-44-7
Record name Benzenepropanoic acid, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102879-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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